N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide
Description
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide (CAS: 23642-62-8) is a structurally complex molecule featuring a dibenzazocine core fused with a pyrrolidine-dione moiety via a propionamide linker. The pyrrolidine-2,5-dione group introduces hydrogen-bonding capabilities and polar surface area, influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8H,11-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMEMWFSDTAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Dibenzazocine Core Structure
The dibenzazocine moiety (11,12-didehydrodibenz[b,f]azocin-5(6H)-yl) forms the central scaffold of the target compound. Its preparation typically begins with a Friedel-Crafts alkylation or intramolecular cyclization of a biphenyl precursor. For example, a tricyclic intermediate is generated via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) to form the fused azocine ring .
Key steps include:
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Cyclization : A biphenyl derivative containing an alkyne and amine group undergoes cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the azocine core .
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Oxidation : Subsequent oxidation using m-chloroperbenzoic acid (mCPBA) introduces the 11,12-didehydro functionality, resulting in a conjugated enyne system .
Introduction of the 3-Oxopropyl Side Chain
The 3-oxopropyl group is appended to the azocine nitrogen via N-alkylation or acylation . A preferred method involves:
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Michael Addition : Reacting the azocine amine with acryloyl chloride in the presence of a base (e.g., triethylamine) to form a β-ketoamide intermediate .
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Reductive Amination : Alternatively, condensation of the amine with methyl vinyl ketone followed by hydrogenation (H₂/Pd-C) yields the 3-oxopropyl side chain .
Optimization Note : Patent literature emphasizes avoiding hazardous reagents like trimethylsilyldiazomethane, favoring safer alternatives such as DCC (N,N'-dicyclohexylcarbodiimide) for acylation .
Amide Coupling with Pyrrolidine-2,5-dione
The final step involves coupling the 3-oxopropyl-azocine intermediate with pyrrolidine-2,5-dione. This is achieved through:
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Activation of the Carboxylic Acid : The azocine intermediate’s terminal carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
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Amide Bond Formation : The activated species reacts with the amine group of pyrrolidine-2,5-dione in anhydrous DCM (dichloromethane) at 0–5°C, yielding the target compound .
Critical Parameters :
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Temperature Control : Maintaining sub-10°C prevents epimerization and byproduct formation.
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Stoichiometry : A 1:1.2 molar ratio of azocine intermediate to pyrrolidine-dione ensures complete conversion .
Purification and Characterization
Post-synthesis purification employs:
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Column Chromatography : Silica gel (60–120 mesh) with a gradient eluent (ethyl acetate/hexane, 3:7 to 6:4) removes unreacted starting materials .
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Recrystallization : Methanol/water (7:3) at −20°C yields crystals with >99% purity .
Analytical Data :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 487.5 g/mol | HRMS (ESI+) [M+H]⁺ |
| Melting Point | 178–181°C | Differential Scanning Calorimetry |
| Purity | 99.8% | HPLC (C18, 254 nm) |
Scalability and Industrial Considerations
Industrial-scale synthesis prioritizes:
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Convergent Routes : Modular assembly of the azocine and pyrrolidine-dione units reduces step count .
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Waste Minimization : Patent WO2016066673A1 highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yield (85–92%) while reducing solvent waste .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reductive conditions can convert certain functional groups, altering the compound's chemical properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify specific positions within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reagents such as alkyl halides for nucleophilic substitution, or sulfonyl chlorides for electrophilic substitution.
Major Products Formed from These Reactions: : The major products depend on the specific reactions and reagents used. Oxidation typically yields more oxygenated derivatives, while reduction and substitution yield modified versions of the original compound with altered functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide exhibits promising anticancer properties. For example, it has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve targeting specific enzymes critical for cell proliferation.
Case Study : In vitro assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The disc diffusion method has been utilized to assess its efficacy against Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results suggest that this compound may be a viable candidate for further development as an antimicrobial agent.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. These studies have demonstrated favorable binding affinities, suggesting a mechanism of action that could be exploited in drug design.
Mechanism of Action
The exact mechanism by which N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide exerts its effects involves binding to molecular targets, potentially altering their function or activity. This interaction can influence various biochemical pathways, contributing to its observed effects in scientific research or potential therapeutic applications.
Comparison with Similar Compounds
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]acetamide (CAS: 1417413-00-3)
- Structural Differences : Replaces the pyrrolidine-2,5-dione moiety with a simpler acetamide group.
- Impact on Properties: Reduced molecular weight (MW: ~382 vs. Absence of the dione ring eliminates two hydrogen-bond acceptors, which may reduce solubility in aqueous media .
- Synthetic Relevance : Serves as an intermediate in the synthesis of more complex derivatives, including the target compound.
M18 and M19 (Bioorthogonal Conjugates)
- Structural Features: M18: Incorporates a 4-oxobutanoyl linker between the dibenzazocine core and the pyrrolidine-2,5-dione group. M19: Uses a longer 6-oxohexanoyl linker.
- Key Findings :
- Linker Length : M19’s extended linker improves yield (91% vs. 87% for M18), likely due to reduced steric hindrance during conjugation .
- Pharmacokinetics : The longer linker in M19 may enhance solubility but reduce blood-brain barrier penetration compared to M16.
- Spectroscopic Confirmation : Both compounds were validated via $ ^1H $-NMR and LRMS-ESI, confirming structural integrity .
Heterocyclic Analogues with Divergent Cores
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a, 11b)
- Core Structure: Thiazolo-pyrimidine fused with furan and cyano groups.
- Comparison: Thermal Stability: Higher melting points (243–246°C for 11a, 213–215°C for 11b) compared to the target compound (data unavailable), suggesting greater crystalline rigidity. Functional Groups: The cyano group (IR: ~2,219 cm$^{-1}$) enhances electrophilicity, enabling nucleophilic addition reactions absent in the target compound .
- Synthetic Utility : Used in antimicrobial and anticancer studies due to their electron-deficient cores .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Core Structure : Pyrimido-quinazoline hybrid with a furan substituent.
- Molecular Weight: Lower MW (318 vs. ~457) correlates with increased metabolic clearance .
Tabulated Comparison of Key Compounds
Biological Activity
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide (CAS No. 1417413-00-3) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C25H23N3O4
- Molecular Weight : 429.47 g/mol
- Purity : Typically ≥ 95%
- Storage Conditions : Should be stored in an inert atmosphere at -20°C.
Antimicrobial Activity
Research indicates that derivatives of dibenzazocin compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound demonstrates selective cytotoxicity against cancer cell lines while exhibiting low toxicity to normal cells. In vitro studies showed that concentrations up to 100 µM did not significantly affect the viability of normal L929 cells but reduced the viability of cancerous cells, indicating potential as an anticancer agent.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of DNA Synthesis : Compounds similar to this structure may inhibit topoisomerases, enzymes critical for DNA replication.
- Protein Synthesis Interference : By affecting ribosomal function, these compounds can disrupt protein synthesis in bacterial cells.
Research Findings
Recent studies have focused on synthesizing and testing various derivatives to enhance biological activity and reduce toxicity. The following table summarizes key findings from recent research:
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of synthesized dibenzazocin derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated a strong bactericidal effect particularly against Staphylococcus spp., with some compounds outperforming traditional antibiotics like ciprofloxacin.
- Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines (A549 and HepG2), several derivatives demonstrated enhanced cell viability above 100% at specific concentrations, indicating a potential for therapeutic use without significant cytotoxic effects on normal cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide, and what purification methods are effective?
- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling dibenzazocinyl derivatives with pyrrolidinepropanamide precursors. A nitrogen atmosphere, DMF as a solvent, and sodium hydride as a base are often employed for alkylation steps (e.g., ). Post-synthesis purification via column chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity, as demonstrated in analogous heterocyclic syntheses .
- Key Considerations : Monitor reaction progress via TLC, and confirm structural integrity using H/C NMR and HRMS (see for protocols) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Compare experimental H and C NMR chemical shifts with predicted values from computational tools (e.g., ACD/Labs or ChemDraw). For example, carbonyl groups (2,5-dioxo-pyrrolidine) typically appear at 165–175 ppm in C NMR .
- Mass Spectrometry : Use HRMS to confirm the molecular ion peak (e.g., [M+H]) and isotopic patterns. Ensure resolution matches theoretical values (e.g., ±0.001 Da) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Adhere to institutional chemical hygiene plans (e.g., ). Conduct hazard assessments for reactive intermediates, use fume hoods for solvent evaporation, and employ PPE (gloves, lab coats). Pre-experiment safety exams (100% score required) are mandatory in some protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA are standard.
- Experimental Validation : Apply high-throughput screening (e.g., varying solvents, catalysts) guided by computational predictions. ICReDD’s workflow ( ) integrates data-driven feedback loops to reduce trial-and-error approaches .
Q. What strategies resolve contradictions between theoretical and experimental spectral data (e.g., NMR/MS)?
- Troubleshooting :
- Impurity Analysis : Use HPLC or LC-MS to detect byproducts. For example, residual DMF in ’s synthesis could cause unexpected peaks.
- Dynamic Effects : Consider rotamers or tautomers (common in amides/heterocycles) that split NMR signals. Variable-temperature NMR can clarify dynamic behavior .
- Cross-Validation : Compare with structurally similar compounds (e.g., lists analogs like CAS 1417413-00-3) to identify systematic shifts .
Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis or LC-MS at intervals (e.g., 24, 48, 72 hours).
- Kinetic Analysis : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life. ’s protocols for oxazolidinone derivatives provide a template for kinetic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
